molecular formula C27H33N3O4S B4315476 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-(3-{[4-(phenylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)cyclopropanecarboxamide

2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-(3-{[4-(phenylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)cyclopropanecarboxamide

Cat. No.: B4315476
M. Wt: 495.6 g/mol
InChI Key: UWUZCMSRRRJNRI-UHFFFAOYSA-N
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Description

2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-(3-{[4-(phenylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)cyclopropanecarboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-(3-{[4-(phenylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the piperazine derivative: This involves the reaction of piperazine with benzoyl chloride to form 4-benzoylpiperazine.

    Sulfonylation: The 4-benzoylpiperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Final coupling: The final step involves coupling the cyclopropane derivative with the sulfonylated piperazine derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-(3-{[4-(phenylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced carbonyl derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-(3-{[4-(phenylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds, potentially serving as a building block for more advanced materials or chemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-(3-{[4-(phenylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The combination of a sulfonylated piperazine moiety with a cyclopropane ring and a benzoyl group makes this compound unique. This unique structure contributes to its specific chemical reactivity and potential applications in various fields.

Properties

IUPAC Name

N-[3-(4-benzoylpiperazin-1-yl)sulfonylphenyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O4S/c1-19(2)17-23-24(27(23,3)4)25(31)28-21-11-8-12-22(18-21)35(33,34)30-15-13-29(14-16-30)26(32)20-9-6-5-7-10-20/h5-12,17-18,23-24H,13-16H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUZCMSRRRJNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-(3-{[4-(phenylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-(3-{[4-(phenylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-(3-{[4-(phenylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-(3-{[4-(phenylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-(3-{[4-(phenylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-(3-{[4-(phenylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)cyclopropanecarboxamide

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